

A Comprehensive Technical Guide to Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Cat. No.: B1345563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate is an organic compound belonging to the family of biphenyl dicarboxylates. While this specific isomer is less documented than its symmetric counterparts, such as the 2,2'- and 4,4'-isomers, its unsymmetrical nature presents unique opportunities for investigation in medicinal chemistry and materials science. This technical guide provides a detailed overview of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**, including its chemical identity, physicochemical properties, potential synthetic routes, and its relevance in biological pathways, drawing comparative insights from its more studied isomers where necessary.

Chemical Identity and Nomenclature

The formal IUPAC name for **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** is methyl 4-(2-methoxycarbonylphenyl)benzoate. This nomenclature clarifies the substitution pattern on the biphenyl core, with methoxycarbonyl groups at the 2 and 4' positions.

Physicochemical Properties

Quantitative data for **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** is not extensively available in the public domain. However, some fundamental properties can be stated. For comparative

purposes, the well-documented properties of the related isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, are also provided.

Table 1: Physicochemical Data of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**

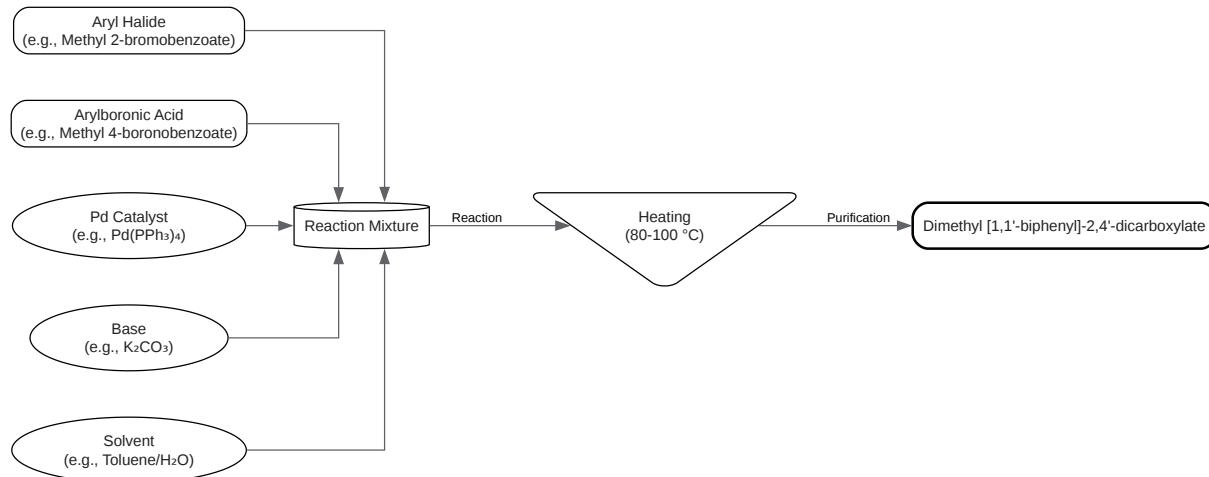
Property	Value	Source
Molecular Formula	C ₁₆ H ₁₄ O ₄	ChemBK[1]
Molar Mass	270.28 g/mol	ChemBK[1]
Storage Condition	Sealed in dry, Room Temperature	ChemBK[1]

Table 2: Physicochemical Data of Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (for comparison)

Property	Value	Source
Melting Point	213-215 °C	ChemicalBook[2][3]
Boiling Point	373.4°C (estimate)	ChemicalBook[2]
Water Solubility	Insoluble	ChemicalBook[2][3]
Solubility	Slightly soluble in Benzene and Chloroform (with heating and sonication)	ChemicalBook[2]
Appearance	White to Off-White Solid	ChemicalBook[2]

Synthesis and Experimental Protocols

The synthesis of unsymmetrical biphenyls like **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form carbon-carbon bonds between two aromatic rings.


Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic approach involves the coupling of a boronic acid derivative of one benzene ring with a halide derivative of the other, each carrying a methoxycarbonyl group at the desired position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for the specific synthesis of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**.

- **Reactant Preparation:** In a round-bottom flask, dissolve the aryl halide (e.g., methyl 2-bromobenzoate) (1.0 mmol) and the arylboronic acid (e.g., methyl 4-boronobenzoate) (1.2 mmol) in a suitable solvent system, such as a mixture of toluene and water.
- **Catalyst and Base Addition:** Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and a base, such as potassium carbonate (2.0 mmol), to the reaction mixture.
- **Reaction Execution:** Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to yield the desired **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Biological Relevance and Signaling Pathways

While direct biological studies on **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** are limited, its isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (also known as Biphenyl Dimethyl Dicarboxylate or DDB), has been investigated for its hepatoprotective effects.^{[2][3]} DDB has been shown to stimulate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway in HepG2 cells.^{[2][3][4]}

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, leading to the regulation of gene expression. This pathway is involved in numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.

Mechanism of Action (General):

- **Ligand Binding and Receptor Dimerization:** The binding of a ligand (e.g., a cytokine) to its transmembrane receptor induces receptor dimerization.
- **JAK Activation:** This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other.
- **STAT Phosphorylation:** The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors.
- **STAT Dimerization and Nuclear Translocation:** Signal Transducer and Activator of Transcription (STAT) proteins, which contain SH2 domains, bind to these phosphotyrosine sites. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization.
- **Gene Transcription:** The STAT dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

The stimulation of the JAK/STAT pathway by biphenyl dicarboxylates may contribute to their therapeutic effects, potentially through the induction of cytoprotective or anti-inflammatory genes.

Caption: Overview of the JAK/STAT signaling pathway.

Conclusion

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate represents a structurally interesting yet understudied molecule. While specific experimental data remains scarce, its synthesis can be approached through established methodologies like the Suzuki-Miyaura coupling. Insights from its well-characterized isomer, Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate, suggest potential

biological activity involving key cellular signaling pathways such as the JAK/STAT cascade. Further research into the synthesis, properties, and biological evaluation of **Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate** is warranted to unlock its potential in drug discovery and materials science. This guide serves as a foundational resource for professionals embarking on the study of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]
- 3. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345563#iupac-name-for-dimethyl-1-1-biphenyl-2-4-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com